molecular formula C18H15OP B1608749 (4-Hydroxyphenyl)diphenylphosphine CAS No. 5068-21-3

(4-Hydroxyphenyl)diphenylphosphine

Cat. No. B1608749
CAS RN: 5068-21-3
M. Wt: 278.3 g/mol
InChI Key: QOPABJOZVXZFJG-UHFFFAOYSA-N
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Description

(4-Hydroxyphenyl)diphenylphosphine, also known as HDP, is a phosphine compound that has gained significant attention in the field of chemistry and biochemistry. It has been studied for its potential applications in the synthesis of organic compounds and its impact on biological systems. In

Scientific Research Applications

Coordination Chemistry and Anticancer Activity

  • 4-HDP has been utilized in coordination chemistry, particularly in forming ruthenium arene complexes. Biancalana et al. (2017) demonstrated that esterification of 4-HDP, coordinated with the [Ru(η6-p-cymene)Cl2] fragment, introduces bioactive carboxylic acids into the organometallic molecule. This modification showed enhanced antiproliferative activity against human ovarian cancer cells (Biancalana et al., 2017).

Synthesis and Characterization of Complexes

  • Luo et al. (1995) discussed the synthesis of phosphine-based chelating compounds, including 4-HDP, and their chelates with rhenium or technetium. The molecular structures of these compounds were elucidated using various spectroscopic techniques and X-ray crystallography (Luo et al., 1995).

Applications in Catalysis

  • Ouchi et al. (2012) explored the use of 4-HDP in catalysis. A ruthenium complex with 4-HDP showed high catalytic activity for aqueous living radical polymerizations of hydrophilic methacrylates, indicating its potential in advanced polymerization techniques (Ouchi et al., 2012).

Radiopharmaceutical Applications

  • Bolzati et al. (1998) conducted labeling and biodistribution studies of Tc-99m radiopharmaceuticals using 4-HDP. They characterizedvarious Tc-99m complexes with 4-HDP and evaluated their biodistribution in rats, providing insights into the potential use of 4-HDP in nuclear medicine (Bolzati et al., 1998).

Synthesis of Hydrophilic Phosphines

  • Lavenot et al. (1996) focused on synthesizing new hydrophilic phosphines through the addition of diphenylphosphine to conjugated olefins, resulting in ligands with various functional groups. These ligands and their rhodium complexes were prepared and characterized, expanding the scope of 4-HDP in organometallic synthesis (Lavenot et al., 1996).

properties

IUPAC Name

4-diphenylphosphanylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15OP/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOPABJOZVXZFJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40391505
Record name (4-Hydroxyphenyl)diphenylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Hydroxyphenyl)diphenylphosphine

CAS RN

5068-21-3
Record name (4-Hydroxyphenyl)diphenylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
63
Citations
L Biancalana, LK Batchelor, A De Palo, S Zacchini… - Dalton …, 2017 - pubs.rsc.org
Esterification of (4-hydroxyphenyl)diphenylphosphine, coordinated to the [Ru(η6-p-cymene)Cl2] fragment, allows a series of bioactive carboxylic acids to be introduced directly into the …
Number of citations: 31 pubs.rsc.org
F Marszaukowski, RT Boeré… - Crystal Growth & Design, 2022 - ACS Publications
Synthesis and molecular and supramolecular structures of a series of triarylphosphines P(Ph) 3–n {4-RO-3,5-( t Bu) 2 -C 6 H 2 } n (n = 1, 3; R = SiMe 3 , H) are reported. Chemical …
Number of citations: 8 pubs.acs.org
KC Szeto, W Sahyoun, N Merle, JL Castelbou… - Catalysis Science & …, 2016 - pubs.rsc.org
Supported Lewis acid/base systems based on a triphenyl phosphine fragment and Piers' reagent (HB(C6F5)2) or BArF have been prepared and characterized. Both materials show …
Number of citations: 46 pubs.rsc.org
P Wentworth Jr, KD Janda - Encyclopedia of Reagents for …, 2001 - Wiley Online Library
[ 603‐35‐0 ]P (MW 3400) (polymer‐supported reagent used in the Staudinger reduction of azides , Mitsunobu reaction for deoxygenation of ozonides and as a precursor to water‐…
Number of citations: 2 onlinelibrary.wiley.com
C Galuppo, BC Tudisco, AG de Oliveira Junior… - Inorganica Chimica …, 2018 - Elsevier
This paper describes the synthesis of a cyclophosphazene-based diphenylphosphine ligand and a new Pd(0) complex. Infrared spectroscopy (ATR-IR), ESI+-MS, 31 P, 1 H and 13 C …
Number of citations: 1 www.sciencedirect.com
W Gan, PJ Dyson, G Laurenczy - Reaction Kinetics and Catalysis Letters, 2009 - Springer
The homogeneous catalytic system, based on water-soluble ruthenium(II)–TPPTS catalyst (TPPTS = meta-trisulfonated triphenylphosphine), selectively decomposes HCOOH into H 2 …
Number of citations: 71 link.springer.com
MGO Silva - inis.iaea.org
[en] In order to synthesize a series of hexachlorocyclotriphosphazene and derivative ligands, further coordination to palladium as chelating ligands and application in catalytic carbon-…
Number of citations: 0 inis.iaea.org
H Saito, Y Matsumoto, Y Hashimoto, S Fujii - Bioorganic & Medicinal …, 2020 - Elsevier
Increasing structural options in medicinal chemistry is important for the development of novel and distinctive drug candidates. In this study, we focused on phosphorus-containing …
Number of citations: 8 www.sciencedirect.com
M Czupik, N Bankey, E Fossum - Synthetic communications, 2004 - Taylor & Francis
The Suzuki coupling reactions of (4‐X‐Ph)Ph 2 P˭O, where X = bromide or triflate, with a series of boronic acids were studied using tetrakis‐(triphenylphosphino) palladium or …
Number of citations: 4 www.tandfonline.com
CM Whitaker, KL Kott, RJ McMahon - The Journal of Organic …, 1995 - ACS Publications
Background Practical preparative methods for the syntheses of substituted arylphosphine oxides typically involve treatment of phosphorus oxyhalides with organolithium or Grignard …
Number of citations: 67 pubs.acs.org

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